2-(3-Methoxy-phenylamino)-nicotinic acid

Nicotinic Acetylcholine Receptor Ligand Binding Assay Neuroscience

Choose this specific 2-(3-Methoxy-phenylamino)-nicotinic acid for its unique dual pharmacology: high-affinity α4β2 nAChR binding (Ki=12 nM) and potent APN inhibition (IC₅₀=70 nM) with exceptional selectivity over HDACs (>100,000 nM). Unlike generic analogs (e.g., niflumic acid or 2-(4-chloro-phenylamino)-nicotinic acid), the 3-methoxy substitution and 2-position amino linkage confer a distinct binding profile not recapitulated by structurally similar scaffolds. Ideal for competitive radioligand binding, calcium flux assays (EC₅₀=170 nM), and SAR benchmarking. Empirical validation ensures experimental reproducibility.

Molecular Formula C13H12N2O3
Molecular Weight 244.25
CAS No. 57978-47-9
Cat. No. B2877521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-phenylamino)-nicotinic acid
CAS57978-47-9
Molecular FormulaC13H12N2O3
Molecular Weight244.25
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H12N2O3/c1-18-10-5-2-4-9(8-10)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
InChIKeyMLISMYSIFNNHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxy-phenylamino)-nicotinic acid (CAS 57978-47-9): Procurement-Grade Nicotinic Acid Derivative for nAChR and APN Research


2-(3-Methoxy-phenylamino)-nicotinic acid (CAS: 57978-47-9), also known as 2-[(3-methoxyphenyl)amino]pyridine-3-carboxylic acid, is a synthetic derivative of nicotinic acid featuring a 3-methoxyphenylamino substituent at the 2-position of the pyridine ring . With a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol, this compound is primarily utilized as a research tool in the study of nicotinic acetylcholine receptors (nAChRs) and aminopeptidase N (APN) [1]. Its structural features confer a distinct pharmacological profile, making it a valuable chemical probe for dissecting receptor subtype-specific signaling pathways and enzyme inhibition mechanisms.

Why In-Class Substitution of 2-(3-Methoxy-phenylamino)-nicotinic acid (57978-47-9) Compromises Target Engagement


The 2-arylaminonicotinic acid scaffold exhibits pronounced structure-activity relationships (SAR) where even minor modifications—such as the position of the methoxy group, substitution pattern on the phenyl ring, or replacement of the carboxylic acid moiety—can drastically alter target selectivity and potency [1]. While numerous nicotinic acid derivatives exist (e.g., niflumic acid as a COX-2 inhibitor, 6-(phenylamino)nicotinic acid as a prostaglandin synthesis inhibitor, and 2-(4-chloro-phenylamino)-nicotinic acid as a DHODH inhibitor), the specific 3-methoxy substitution and 2-position amino linkage of this compound confer a unique binding profile at alpha4beta2 nAChRs (Ki = 12 nM) and APN (IC₅₀ = 70 nM) that is not recapitulated by structurally similar analogs [2][3][4]. Generic substitution without empirical validation of these specific target engagement parameters risks experimental failure and data misinterpretation.

Quantitative Differentiation Evidence for 2-(3-Methoxy-phenylamino)-nicotinic acid (57978-47-9)


High-Affinity Binding to alpha4beta2 Nicotinic Acetylcholine Receptors (nAChR)

2-(3-Methoxy-phenylamino)-nicotinic acid exhibits high-affinity binding to the alpha4beta2 nAChR subtype, with a reported Ki value of 12 nM in a radioligand displacement assay using [³H]nicotine [1]. This represents sub-micromolar affinity, positioning the compound as a potent ligand for this receptor subtype. A separate study reported an even higher affinity (Ki = 0.5 nM) for the same receptor under similar assay conditions, underscoring its robust interaction with the orthosteric binding site [2]. In functional assays measuring agonist activity at alpha4beta2 nAChR, the compound demonstrated an EC₅₀ of 170 nM for calcium flux stimulation, confirming its role as a partial or full agonist [1].

Nicotinic Acetylcholine Receptor Ligand Binding Assay Neuroscience

Potent Inhibition of Aminopeptidase N (APN/CD13) Activity

2-(3-Methoxy-phenylamino)-nicotinic acid acts as a potent inhibitor of Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease involved in tumor angiogenesis, metastasis, and immune modulation. In an in vitro enzymatic assay using porcine kidney microsomes, the compound inhibited APN activity with an IC₅₀ value of 70 nM [1]. Critically, the compound exhibited remarkable selectivity, showing no significant inhibition of histone deacetylases HDAC1 and HDAC2 (IC₅₀ > 100,000 nM) in a parallel assay, demonstrating a >1,400-fold selectivity window [1].

Aminopeptidase N Enzyme Inhibition Cancer Research

Structural Distinction from the Anti-Inflammatory Drug Niflumic Acid Dictates Target Engagement

A direct structural comparison between 2-(3-Methoxy-phenylamino)-nicotinic acid and the clinically approved anti-inflammatory drug Niflumic Acid (2-[3-(trifluoromethyl)phenylamino]nicotinic acid) reveals a critical pharmacophore divergence. Niflumic Acid, containing a 3-trifluoromethyl group, is a potent and selective COX-2 inhibitor and Ca²⁺-activated Cl⁻ channel blocker [1]. In contrast, the 3-methoxy substitution of the target compound directs activity towards nAChR and APN, with no reported COX-2 inhibitory activity. This demonstrates that the 2-arylaminonicotinic acid scaffold can be tuned for entirely different biological targets based on the aryl substitution pattern.

Structure-Activity Relationship COX-2 Inhibition Drug Design

High-Impact Research Applications for 2-(3-Methoxy-phenylamino)-nicotinic acid (57978-47-9)


Pharmacological Profiling of Nicotinic Acetylcholine Receptor Subtypes

This compound serves as a high-affinity ligand for the alpha4beta2 nAChR subtype (Ki = 12 nM; Ki = 0.5 nM) [1][2]. It is ideally suited for use in competitive radioligand binding assays, functional calcium flux assays (EC₅₀ = 170 nM) [1], and as a reference standard in the development of novel nAChR modulators. Researchers investigating nicotine addiction, cognitive enhancement, or neuroprotection can employ this compound to selectively activate or occupy alpha4beta2 receptors.

Selective Chemical Probe for Aminopeptidase N (APN/CD13) in Cancer Biology

With potent APN inhibitory activity (IC₅₀ = 70 nM) and exceptional selectivity over HDAC enzymes (IC₅₀ > 100,000 nM) [3], this compound is an optimal tool for studying APN's role in tumor angiogenesis, cell invasion, and immune cell function. Its high selectivity window minimizes off-target effects, enabling more precise interrogation of APN-dependent pathways in cellular and in vivo models of cancer and inflammation.

Reference Compound for SAR Studies of 2-Arylaminonicotinic Acid Derivatives

The distinct biological profile of 2-(3-Methoxy-phenylamino)-nicotinic acid, compared to analogs like Niflumic Acid (COX-2 inhibitor) [4] and 2-(4-Chloro-phenylamino)-nicotinic acid (DHODH inhibitor) , establishes it as a critical reference point for structure-activity relationship (SAR) investigations. Medicinal chemists can use this compound to benchmark the impact of aryl substitution on target engagement and selectivity within this therapeutically relevant chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methoxy-phenylamino)-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.